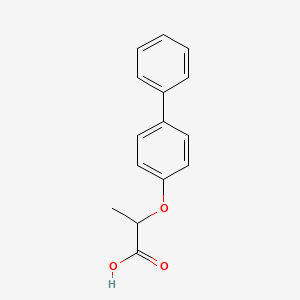

2-(4-Phenylphenoxy)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGQEMJIGUBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-13-5 | |

| Record name | Propionic acid, 2-(4-biphenylyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5555-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylphenoxy)propanoic acid, commonly known as Fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for its pharmacological activity.

Chemical Structure:

** IUPAC Name: ** this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 168-171 °C | [1] |

| pKa | 4.5 | [1] |

| LogP | 3.1 | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and DMSO | |

| UV λmax | 272 nm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from synthetic methods for analogous arylpropionic acids.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Step 1: Etherification

-

To a solution of 4-phenoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl α-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

-

Dissolve the crude ester intermediate in a mixture of ethanol and water.

-

Add a strong base such as sodium hydroxide (2 equivalents) to the solution.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Workflow for Recrystallization:

Caption: General workflow for purification by recrystallization.

Protocol:

-

Select a suitable solvent system. A mixture of ethanol and water or a hydrocarbon solvent like hexane mixed with a more polar solvent such as ethyl acetate can be effective.

-

Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

Further cooling in an ice bath can increase the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase.

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and characteristic C-O and aromatic C-H stretches.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in various physiological and pathological processes, including inflammation, pain, and fever. They are synthesized from arachidonic acid through the action of COX enzymes.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Non-Selective COX Inhibition

This compound is a non-selective inhibitor of both COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.

By inhibiting both isoforms, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. However, the inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Quantitative Inhibition Data:

| Enzyme | IC₅₀ | Reference |

| COX-1 | 5.9 µM | [2] |

| COX-2 | 24 µM | [2] |

The IC₅₀ values indicate that this compound is a more potent inhibitor of COX-1 than COX-2.

Conclusion

This compound is a well-established NSAID with a clear mechanism of action. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and its role as a non-selective COX inhibitor. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the development of more selective COX-2 inhibitors continues to be an active area of investigation to minimize the gastrointestinal side effects associated with traditional NSAIDs.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Phenylphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Phenylphenoxy)propanoic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and includes a visualization of an experimental workflow.

Core Physicochemical Data

Quantitative data for this compound and its isomer, fenoprofen, are summarized in the table below. It is important to note that while predicted data are available for the target compound, experimental values are derived from its structural isomer, fenoprofen (2-(3-phenoxyphenyl)propanoic acid), and should be considered as estimations.

| Property | This compound | Fenoprofen (Isomer) | Data Type |

| IUPAC Name | This compound | 2-(3-phenoxyphenyl)propanoic acid | - |

| Synonyms | 2-(4-biphenylyloxy)propanoic acid | - | - |

| CAS Number | Not available | 31879-05-7 | - |

| Chemical Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | 242.27 g/mol | Calculated |

| Melting Point | Not available | 171 °C | Experimental[1] |

| Boiling Point | Not available | 168-171 °C at 0.11 mmHg | Experimental |

| pKa | Not available | 4.5 | Experimental |

| logP (Octanol-Water) | 3.3 | 3.1 | Predicted[2], Experimental |

| Solubility | Not available | Insoluble in water; Soluble in ethanol and DMSO | Experimental[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.[3]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if the compound has low water solubility) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

-

Sample Addition: A known amount of the compound is dissolved in the aqueous or organic phase.

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

The following diagram illustrates a generalized experimental workflow for determining the melting point of a solid compound.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Fenoprofen. This document details established synthetic routes, including the Williamson ether synthesis and the Ullmann condensation, providing in-depth experimental protocols and quantitative data to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound are outlined below, each offering distinct advantages and considerations for laboratory and industrial-scale production.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely employed and robust method for the formation of ethers. In the context of synthesizing this compound, this pathway involves the nucleophilic substitution of a halo-propionate ester by the phenoxide of 4-phenylphenol. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid.

Reaction Scheme:

Step 1: Ether Formation 4-Phenylphenol reacts with ethyl 2-bromopropionate in the presence of a base to form ethyl 2-(4-phenylphenoxy)propanoate.

Step 2: Hydrolysis The ethyl ester is then hydrolyzed, typically using a strong base followed by acidification, to yield this compound.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

-

Reagents and Materials:

-

4-Phenylphenol

-

Ethyl 2-bromopropionate

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of 4-phenylphenol (1 equivalent) in anhydrous acetone, add finely ground potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the residue with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-phenylphenoxy)propanoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 2-(4-phenylphenoxy)propanoate

-

Reagents and Materials:

-

Ethyl 2-(4-phenylphenoxy)propanoate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl, concentrated)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Dissolve the purified ethyl 2-(4-phenylphenoxy)propanoate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (excess).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.[1][2]

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Quantitative Data:

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Purity |

| 1. Williamson Ether Synthesis | 4-Phenylphenol | Ethyl 2-bromopropionate | Ethyl 2-(4-phenylphenoxy)propanoate | 85-95% | >95% |

| 2. Hydrolysis | Ethyl Ester | Sodium Hydroxide | This compound | 90-98% | >98% |

Synthesis Pathway Diagram: Williamson Ether Synthesis

Ullmann Condensation

The Ullmann condensation provides an alternative route for the formation of the diaryl ether bond, particularly when the Williamson ether synthesis is not favorable. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Reaction Scheme:

This one-step process directly couples 4-phenylphenol with 2-bromopropanoic acid in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

-

Reagents and Materials:

-

4-Phenylphenol

-

2-Bromopropanoic acid

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 4-phenylphenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous DMF or DMSO as the solvent.

-

Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours, with vigorous stirring.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with hydrochloric acid to a pH of 2.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield | Purity |

| 4-Phenylphenol | 2-Bromopropanoic acid | This compound | 60-80% | >95% |

Synthesis Pathway Diagram: Ullmann Condensation

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.25 | m | 9H | Aromatic protons |

| 6.95 | d | 2H | Aromatic protons ortho to ether linkage |

| 4.80 | q | 1H | Methine proton (-CH(CH₃)-) |

| 1.60 | d | 3H | Methyl protons (-CH(CH₃)-) |

| 11.5 (broad) | s | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| 174.5 | Carboxylic acid carbon (-COOH) |

| 157.0 | Aromatic carbon attached to ether oxygen |

| 155.8 | Quaternary aromatic carbon |

| 140.5 | Quaternary aromatic carbon |

| 134.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 119.0 | Aromatic CH |

| 118.5 | Aromatic CH |

| 72.5 | Methine carbon (-CH(CH₃)-) |

| 18.5 | Methyl carbon (-CH(CH₃)-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide has detailed two robust and effective synthesis pathways for this compound. The Williamson ether synthesis represents a classical and high-yielding two-step approach, while the Ullmann condensation offers a one-pot alternative. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and characterization of this important pharmaceutical compound.

References

The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of aryl propionic acid derivatives, a prominent class of compounds with broad therapeutic applications. Beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs), this document delves into their diverse pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Biological Activity: Anti-inflammatory Action via Cyclooxygenase Inhibition

Aryl propionic acid derivatives, such as the widely recognized ibuprofen and naproxen, exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[1][3] The therapeutic effects of most aryl propionic acid derivatives are attributed to the inhibition of both COX isoforms.[1]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various aryl propionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 12.9 | 31.4 | 0.41 | [4] |

| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) | 10.2 | 3.6 | 2.83 | [4] |

| IA-Cu Complex | - | 3.4 | - | [4] |

| IA-Ni Complex | - | 2.5 | - | [4] |

| IA-Co Complex | - | 2.4 | - | [4] |

| IA-Gd Complex | - | 1.9 | - | [4] |

| IA-Sm Complex | - | 1.9 | - | [4] |

| S-(+)-Ketoprofen | 0.0019 | 0.027 | 0.07 | [5] |

| Ketorolac | 0.020 | 0.020 | 1 | [5] |

| Naproxen | - | - | - | |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | >64 | 0.48 | >133 | [6] |

| Pyrazolylbenzyltriazole (PYZ19) | - | 5.01 | - | [7] |

| 1,5-diarylpyrazole-urea (PYZ16) | - | 0.52 | 10.73 | [6] |

Note: A lower IC50 value indicates greater inhibitory potency. The selectivity index provides a measure of the compound's relative preference for inhibiting COX-2 over COX-1.

Expanding Horizons: Anticancer, Antibacterial, and Anticonvulsant Activities

Recent research has unveiled a broader spectrum of biological activities for aryl propionic acid derivatives, extending beyond their anti-inflammatory properties. These findings have opened new avenues for the development of these compounds for diverse therapeutic indications.

Anticancer Activity

Several studies have demonstrated the potential of aryl propionic acid derivatives as anticancer agents.[8][9][10][11] The mechanisms underlying their anticancer effects are multifaceted and may involve both COX-dependent and COX-independent pathways.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) | MCF-7 | 0.01 ± 0.002 | [8] |

| N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g) | MCF-7 | 0.03 ± 0.004 | [8] |

| Phospho-ibuprofen (MDC-917) | HT-29 | 67.4 | [9] |

| Phospho-ibuprofen (MDC-917) | SW480 | 59.1 | [9] |

| Phospho-ibuprofen (MDC-917) | HCT-15 | 81.6 | [9] |

| Ibuprofen-bis-hydrazide derivative (5e) | Glioblastoma | 5.75 ± 0.43 | [10] |

| Ibuprofen-appended benzoxazole (7h) | MCF-7 | 8.92 ± 0.91 | [11] |

| Ibuprofen-appended benzoxazole (7j) | MCF-7 | 9.14 ± 8.22 | [11] |

| Ibuprofen-appended benzoxazole (7h) | MDA-MB-231 | 7.54 ± 0.95 | [11] |

Antibacterial Activity

Aryl propionic acid derivatives have also shown promise as antibacterial agents, exhibiting activity against a range of bacterial strains.[12][13][14][15]

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

| Naproxen | S. aureus ATCC 25923 | 2 ± 0.33 | [12] |

| Naproxen | E. faecalis ATCC 29212 | 4 ± 0.67 | [12] |

| Naproxen Derivative (1a) | Gram-positive bacteria & Fungi | 0.31 | [13] |

| Naproxen Derivative (1b) | Gram-positive bacteria & Fungi | 0.31 | [13] |

| Naproxen Derivative (1d) | Gram-positive bacteria & Fungi | 0.31 | [13] |

| β-aroylpropionic acid oxadiazole (5g) | S. aureus | 0.025 | [16] |

| β-aroylpropionic acid oxadiazole (5g) | E. coli | 0.050 | [16] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Anticonvulsant Activity

Emerging evidence suggests that some aryl propionic acid derivatives possess anticonvulsant properties, indicating their potential for the treatment of neurological disorders such as epilepsy.[17][18]

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES | 62.14 | [17] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz | 75.59 | [17] |

| Triazolopyrimidine (6d) | MES | 15.8 | [18] |

| Triazolopyrimidine (6d) | PTZ | 14.1 | [18] |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazol) are common models for screening anticonvulsant drugs.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aryl propionic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the optimal pH for enzyme activity.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Product Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat or mouse model.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are commonly used.

-

Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the animals.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.

Methodology:

-

Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used for bacterial growth.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test bacterium is added to each well.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for the synthesis and evaluation of aryl propionic acid derivatives.

Caption: Mechanism of action of aryl propionic acid derivatives via COX inhibition.

Caption: A typical experimental workflow for the development of novel aryl propionic acid derivatives.

Conclusion

The biological activities of aryl propionic acid derivatives extend far beyond their traditional role as anti-inflammatory agents. The growing body of evidence supporting their anticancer, antibacterial, and anticonvulsant properties highlights their potential as a versatile scaffold for the development of new therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further exploration and innovation in this exciting field. The continued investigation into the diverse mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective treatments for a wide range of diseases.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylphenoxy)propanoic acid and its structural analogs represent a class of compounds with significant therapeutic potential, primarily explored for their anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The core structure, characterized by a phenoxypropanoic acid moiety attached to a biphenyl system, offers a versatile scaffold for chemical modification to optimize pharmacological properties. This document details the experimental methodologies for the synthesis and biological assessment of these analogs, presents quantitative data to facilitate comparison, and visualizes key concepts through diagrams.

Synthetic Methodologies

The synthesis of this compound analogs generally involves the etherification of a substituted phenol with an α-halopropionate followed by hydrolysis of the resulting ester. Variations in the substituents on the phenyl and phenoxy rings, as well as modifications of the propanoic acid side chain, have been explored to develop a diverse range of analogs.

General Synthesis of 2-(4-Aryloxyphenoxy)propanoic Acid Derivatives

A common synthetic route to this class of compounds starts with the appropriate substituted phenol and a halo-aromatic compound, which are coupled to form the diaryl ether core. This is followed by etherification with an ethyl 2-bromopropionate and subsequent ester hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic Acid (a representative analog)

-

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid Ethyl Ester. A mixture of hydroquinone, ethyl 2-bromopropionate, and potassium carbonate in a suitable solvent like acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by chromatography to yield the ethyl ester.

-

Step 2: Synthesis of 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propionic Acid Ethyl Ester. The product from Step 1 is reacted with 2,7-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 3: Hydrolysis to 2-(4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy)propanoic Acid. The ethyl ester from Step 2 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide and stirred at room temperature. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried to afford the final compound.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been primarily investigated for their anti-inflammatory and antitumor activities. The following sections summarize the key findings.

Anti-inflammatory Activity

Many arylpropionic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. While specific data for a broad range of this compound analogs as COX inhibitors is not extensively available in the public domain, related structures have been studied. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated as dual COX inhibitory and antibacterial agents.

Antitumor Activity

A significant body of research has focused on the antitumor properties of this compound analogs. A notable example is the compound 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), which has demonstrated broad and high antitumor activity. Structure-activity relationship studies on XK469 have provided valuable insights into the pharmacophore requirements for its anticancer effects.

Key SAR findings for antitumor activity include: [1]

-

Quinoxaline Ring (Region I): A halogen substituent, particularly at the 7-position of the quinoxaline ring, is crucial for high antitumor activity.[1] Other substituents like methyl, methoxy, or amino groups at this position lead to a significant decrease or loss of activity.[1]

-

Hydroquinone Linkage (Region II): The para-disubstituted hydroquinone linkage between the quinoxaline and the propionic acid moiety is essential. Analogs with resorcinol or catechol linkages were found to be inactive.[1]

-

Propionic Acid Moiety (Region III): The carboxylic acid group is important for activity. While some amide derivatives (monomethyl and dimethyl amides) retained activity, other modifications like conversion to a nitrile or tetrazole resulted in inactive compounds.[1]

Quantitative Data

The following table summarizes the in vitro antitumor activity of selected analogs of 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propanoic acid (XK469) against various human tumor cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (IC50).

| Compound | Modification | Cell Line | IC50 (µM) |

| XK469 | 7-Chloro (parent) | HT-29 (Colon) | 0.5 |

| Analog 1 | Unsubstituted quinoxaline | HT-29 (Colon) | > 100 |

| Analog 2 | 3-Chloro regioisomer | HT-29 (Colon) | > 100 |

| Analog 3 | 7-Methyl | HT-29 (Colon) | 15 |

| Analog 4 | 7-Methoxy | HT-29 (Colon) | 20 |

| Analog 5 | 7-Amino | HT-29 (Colon) | > 100 |

Data is illustrative and based on findings from published literature.[1]

Experimental Protocols for Biological Assays

In Vitro Antitumor Activity Assay

The antitumor activity of the synthesized compounds is typically evaluated using a panel of human tumor cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Tumor cells are seeded in 96-well microtiter plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Workflows

The precise mechanism of action for many this compound analogs is still under investigation. For those with anti-inflammatory properties, the inhibition of the cyclooxygenase pathway is a likely mechanism. For antitumor analogs like XK469, the exact molecular target has not been fully elucidated, but it is known to induce apoptosis.

References

Spectroscopic Profile of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-(4-Phenylphenoxy)propanoic acid (CAS No. 5555-13-5), a biphenyl derivative of propanoic acid. Due to the limited availability of publicly accessible experimental spectra, this document currently presents predicted data and references to related compounds to offer a foundational understanding of its structural characteristics.

Chemical Structure and Properties

IUPAC Name: 2-([1,1'-biphenyl]-4-yloxy)propanoic acid Synonyms: 2-(4-Biphenylyloxy)propanoic acid, this compound CAS Number: 5555-13-5[1] Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the SpectraBase database.[2] Access to the full spectrum may require a subscription. Predicted ¹³C NMR data is not currently available.

¹H NMR Spectrum: Experimental ¹H NMR data for the target compound is not currently available in the searched databases.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values for various adducts of 2-(4-biphenylyloxy)propionic acid have been calculated and are presented in the table below. This data can be valuable for identifying the compound in complex mixtures using liquid chromatography-mass spectrometry (LC-MS).

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 153.9 |

| [M+Na]⁺ | 158.4 |

| [M+K]⁺ | 161.8 |

| [M+NH₄]⁺ | 164.2 |

| [M-H]⁻ | 151.7 |

| [M+HCOO]⁻ | 155.8 |

This data is computationally predicted and should be used as a reference pending experimental verification.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the SpectraBase database.[2] However, access to the full spectrum may require a subscription. Key characteristic absorption bands for similar structures, such as 2-phenylpropionic acid derivatives, typically include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹

-

C-O stretch (ether): Bands in the region of 1250-1000 cm⁻¹

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. General methodologies for obtaining such data are described below.

NMR Spectroscopy Protocol (General)

A general protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol (General)

For mass spectrometry, the compound would typically be analyzed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry would provide accurate mass measurements to confirm the elemental composition.

IR Spectroscopy Protocol (General)

An IR spectrum could be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For a solid sample, this would typically be done using an attenuated total reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While a complete set of experimentally-derived spectroscopic data for this compound is not currently available in readily accessible public databases, this guide provides a starting point for researchers. The predicted mass spectrometry data offers valuable information for initial identification. It is recommended that researchers seeking to work with this compound perform a full spectroscopic characterization upon synthesis or acquisition to confirm its identity and purity. Further investigation into specialized chemical literature and proprietary databases may yield more comprehensive experimental data.

References

In-Depth Technical Guide: 2-(4-Formylphenoxy)propanoic Acid (CAS Number: 51264-78-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(4-formylphenoxy)propanoic acid, identified by CAS number 51264-78-9. This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen. This document is intended to be a valuable resource for professionals in research, development, and academia.

Chemical and Physical Properties

2-(4-Formylphenoxy)propanoic acid is a solid organic compound. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-formylphenoxy)propanoic acid | Internal |

| CAS Number | 51264-78-9 | Internal |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Physical Form | Solid | |

| Predicted XlogP | 1.1 | [1] |

| Monoisotopic Mass | 194.0579 Da | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-(4-formylphenoxy)propanoic acid.

¹H NMR Spectroscopy

A Korean patent provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.50 | s | 1H | -COOH |

| 9.99 | s | 1H | -CHO |

| 7.58 | d | 2H | Aromatic CH |

| 7.53 | d | 2H | Aromatic CH |

| 3.83 | m | 1H | -CH(CH₃)- |

| 1.40 | d | 3H | -CH(CH₃)- |

Mass Spectrometry

Predicted mass spectrometry data provides insights into the fragmentation and mass-to-charge ratio of the molecule and its adducts.[1]

| Adduct | m/z |

| [M+H]⁺ | 195.06518 |

| [M+Na]⁺ | 217.04712 |

| [M-H]⁻ | 193.05062 |

Synthesis Protocols

Synthesis of 2-(4-Formylphenoxy)propanoic Acid

A detailed experimental protocol for the synthesis of 2-(4-formylphenoxy)propanoic acid is outlined in a Korean patent. The process involves the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid using TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst and sodium hypochlorite (NaOCl) as the oxidizing agent in an ester solvent.

Materials:

-

2-[4-(hydroxymethyl)phenyl]propionic acid (starting material)

-

Ethyl acetate (solvent)

-

TEMPO (catalyst)

-

Sodium hypochlorite (NaOCl) solution (oxidizing agent)

-

Sodium bicarbonate

-

Sodium sulfite

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Saturated hydrocarbon solvent (e.g., n-heptane)

Procedure:

-

Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.

-

Add 0.01 to 0.1 equivalents of the TEMPO catalyst to the solution.

-

Add 1.0 to 2.0 equivalents of sodium bicarbonate.

-

Slowly add 1.0 to 1.5 equivalents of aqueous sodium hypochlorite solution dropwise at 0 to 5 °C.

-

After the reaction is complete, add an aqueous solution of sodium sulfite to the reaction mixture.

-

Adjust the pH of the aqueous layer to 2-3 by adding hydrochloric acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallize the resulting solid from a mixed solvent of ethyl acetate and a saturated hydrocarbon to obtain pure 2-(4-formylphenoxy)propanoic acid.

Applications in Drug Development

The primary application of 2-(4-formylphenoxy)propanoic acid is as a crucial intermediate in the synthesis of Felubiprofen, a non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocol: Synthesis of Felubiprofen

The synthesis of Felubiprofen from 2-(4-formylphenoxy)propanoic acid involves a condensation reaction with an enamine. A general procedure is described in a Korean patent.[2]

Materials:

-

2-(4-formylphenyl)propionic acid

-

1-morpholinocyclohexene

-

Dichloromethane (solvent)

-

Hydrochloric acid (HCl)

-

Water

-

Acetone

Procedure:

-

Add 2-(4-formylphenyl)propionic acid and dichloromethane to a reactor.

-

Add 1-morpholinocyclohexene to the mixture.

-

Stir the reaction mixture under reflux for 5 to 6 hours.

-

After cooling, add a mixture of hydrochloric acid and water dropwise to the reaction solution.

-

Stir for 1 hour, then separate the organic layer.

-

Wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure.

-

Dissolve the residue in acetone and add water to induce crystallization.

-

Filter the resulting solid and dry under reduced pressure to obtain Felubiprofen.

Visualizations

Synthesis of Felubiprofen Workflow

The following diagram illustrates the key steps in the synthesis of Felubiprofen starting from 2-(4-formylphenoxy)propanoic acid.

Caption: Workflow for the synthesis of Felubiprofen.

Safety Information

2-(4-Formylphenoxy)propanoic acid is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9) is a valuable intermediate compound, particularly in the pharmaceutical industry for the synthesis of the NSAID Felubiprofen. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application. The information compiled herein serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

References

The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-phenylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into their primary mode of action through cyclooxygenase (COX) inhibition, explores COX-independent pathways, and provides detailed experimental protocols and quantitative data to support further research and development in this area.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism by which 2-phenylpropionic acid derivatives, often referred to as "profens," exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3] The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.

Most 2-phenylpropionic acid derivatives are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2 to varying degrees.[1][5] The inhibition of COX-2 is responsible for their therapeutic effects, while the concurrent inhibition of COX-1 is largely associated with their adverse effects, particularly gastrointestinal complications.[2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of 2-phenylpropionic acid derivatives against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below is a summary of reported IC50 values for some common profens.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | ~1.2 - 15 | ~1.3 - 25 | ~1 |

| Naproxen | ~1.1 - 7.4 | ~1.2 - 16.4 | ~1 |

| Ketoprofen | ~0.0019 - 2.6 | ~0.027 - 1.8 | ~14 |

| Flurbiprofen | ~0.3 - 0.7 | ~1.7 - 4.2 | ~5 |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by 2-phenylpropionic acid derivatives disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins and thromboxanes.

Caption: Inhibition of the Cyclooxygenase Pathway by 2-Phenylpropionic Acid Derivatives.

COX-Independent Mechanisms of Action

While COX inhibition is the primary mechanism, emerging evidence suggests that 2-phenylpropionic acid derivatives can also exert their effects through COX-independent pathways. These mechanisms may contribute to their anti-inflammatory and potentially anti-neoplastic properties.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several studies have indicated that some NSAIDs, including profens, can inhibit the activation of the NF-κB pathway.[6] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-phenylpropionic acid derivatives.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Purified COX-1 and COX-2 enzymes

-

Test compounds (2-phenylpropionic acid derivatives)

-

Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the test compound or control to the wells of the 96-well plate.

-

Add the purified COX-1 or COX-2 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~590 nm.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compounds.[7][8][9]

Caption: Experimental Workflow for Fluorometric COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[10][11][12]

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound (2-phenylpropionic acid derivative)

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory condition that resembles rheumatoid arthritis.[13][14][15]

Animals:

-

Lewis or Sprague-Dawley rats

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compound

-

Vehicle control

-

Positive control (e.g., Methotrexate)

-

Calipers or plethysmometer

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw.[14][15]

-

Begin prophylactic or therapeutic treatment with the test compound, vehicle, or positive control.

-

Monitor the development of arthritis by measuring the paw volume or thickness of both hind paws at regular intervals.

-

Assess other parameters such as body weight, and at the end of the study, histological analysis of the joints can be performed.

Pharmacokinetics and Chiral Inversion

The pharmacokinetic properties of 2-phenylpropionic acid derivatives significantly influence their therapeutic efficacy and safety profile. A unique characteristic of many profens is their chiral nature and the in vivo unidirectional metabolic inversion of the inactive R-enantiomer to the active S-enantiomer.[16][17][18]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for common 2-phenylpropionic acid derivatives in humans.

| Parameter | Ibuprofen | Naproxen | Ketoprofen |

| Half-life (t1/2) | ~2 hours | ~12-17 hours | ~2-3 hours |

| Clearance (CL) | ~3-4 L/h | ~0.8 L/h | ~7-9 L/h |

| Volume of Distribution (Vd) | ~0.1-0.2 L/kg | ~0.1 L/kg | ~0.1-0.2 L/kg |

| Protein Binding | >99% | >99% | >99% |

Note: These values are approximate and can vary based on individual patient factors.

Mechanism of Chiral Inversion

The chiral inversion of R-profens to their S-enantiomers is a metabolically driven process that primarily occurs in the liver. It involves the formation of a coenzyme A (CoA) thioester of the R-enantiomer, followed by epimerization to the S-CoA thioester, which is then hydrolyzed to release the active S-profen.[17][19]

Caption: Metabolic Pathway of Chiral Inversion of 2-Phenylpropionic Acid Derivatives.

Conclusion

The mechanism of action of 2-phenylpropionic acid derivatives is multifaceted, with the inhibition of COX-1 and COX-2 enzymes being the cornerstone of their therapeutic activity. However, the contribution of COX-independent pathways, such as the modulation of NF-κB signaling, is increasingly recognized and presents opportunities for the development of novel anti-inflammatory agents with improved safety profiles. A thorough understanding of their pharmacokinetics, including the phenomenon of chiral inversion, is crucial for optimizing their clinical use. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of in-vitro COX activity [bio-protocol.org]

- 5. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. Adjuvant-Induced Arthritis Model [chondrex.com]

- 15. maokangbio.com [maokangbio.com]

- 16. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Phenylphenoxy)propanoic acid, more commonly known as Fenoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its primary therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes. Recent research, however, has unveiled novel therapeutic targets, suggesting a broader pharmacological profile and opening new avenues for drug development. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of Fenoprofen, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Primary Therapeutic Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

The cornerstone of Fenoprofen's mechanism of action lies in its inhibition of the COX-1 and COX-2 isoenzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]

Quantitative Inhibition Data

The inhibitory potency of Fenoprofen against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. While specific IC50 values for Fenoprofen are not consistently reported across publicly available literature, its selectivity can be expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-2 versus COX-1.

| Compound | COX-2/COX-1 IC50 Ratio | Target(s) | Therapeutic Effect(s) |

| Fenoprofen | 5.14[3] | COX-1, COX-2 | Anti-inflammatory, Analgesic, Antipyretic[1][4] |

A higher COX-2/COX-1 ratio indicates a relative selectivity for COX-2. However, with a ratio of 5.14, Fenoprofen is considered a non-selective COX inhibitor.

Experimental Protocol: Human Whole Blood Assay for COX Inhibition

The human whole blood assay is a physiologically relevant ex vivo method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2.[5][6]

Objective: To determine the IC50 values of Fenoprofen for COX-1 and COX-2 inhibition.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting volunteers who have abstained from NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Dispense 1 mL aliquots of whole blood into tubes containing various concentrations of Fenoprofen or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly metabolized to the stable Thromboxane B2 (TXB2).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA). TXB2 levels are indicative of COX-1 activity.

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

To heparinized whole blood samples, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Incubate the samples with various concentrations of Fenoprofen or vehicle control at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA. PGE2 levels are indicative of COX-2 activity.

-

-

Data Analysis:

-

Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production against the logarithm of Fenoprofen concentration.

-

Calculate the IC50 values using non-linear regression analysis.

-

Signaling Pathway

References

- 1. ajmc.com [ajmc.com]

- 2. researchgate.net [researchgate.net]

- 3. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-(4-phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as fenoprofen. The described methodology follows a two-step reaction sequence involving a Williamson ether synthesis to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure for the preparation and characterization of this important pharmaceutical compound.

Introduction

This compound is a well-established NSAID belonging to the propionic acid class of drugs. It functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and exerting analgesic, anti-inflammatory, and antipyretic effects. The laboratory-scale synthesis of this compound is a valuable process for research and development, enabling further studies on its pharmacological properties, the development of new derivatives, and the formulation of novel drug delivery systems. The synthetic route outlined in this document is a reliable and efficient method for obtaining this compound in good yield and purity.

Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction:

Step 1: Williamson Ether Synthesis

4-Phenoxyphenol reacts with ethyl 2-bromopropanoate in the presence of a base to form ethyl 2-(4-phenylphenoxy)propanoate.

Step 2: Alkaline Hydrolysis

Ethyl 2-(4-phenylphenoxy)propanoate is hydrolyzed using a strong base to yield this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

This procedure is adapted from a general method for Williamson ether synthesis.

Materials:

-

4-Phenoxyphenol

-

Ethyl 2-bromopropanoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxyphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-phenylphenoxy)propanoate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure follows a standard alkaline hydrolysis of an ester.

Materials:

-

Ethyl 2-(4-phenylphenoxy)propanoate

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-(4-phenylphenoxy)propanoate from Step 1 in ethanol.

-

Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white crystalline solid.[1]

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 168-171 °C | [2] |

| ¹H NMR (CDCl₃, ppm) | Predicted values, experimental data may vary. δ 1.58 (d, 3H, CH₃), 4.75 (q, 1H, CH), 6.9-7.4 (m, 9H, Ar-H), 11.5 (br s, 1H, COOH) | [3][4] |

| ¹³C NMR (CDCl₃, ppm) | Predicted values for the free acid, experimental data may vary. δ 18.5, 72.5, 118.0, 119.5, 123.0, 129.5, 130.0, 142.0, 156.0, 157.0, 178.0 | [2][5] |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether) | [6] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.